molecular formula C17H16BrN3O2 B11532226 (3E)-N-(4-bromophenyl)-3-[2-(phenylcarbonyl)hydrazinylidene]butanamide

(3E)-N-(4-bromophenyl)-3-[2-(phenylcarbonyl)hydrazinylidene]butanamide

Cat. No.: B11532226
M. Wt: 374.2 g/mol
InChI Key: KCAKVSJRKCAEEK-UDWIEESQSA-N
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Description

(3E)-N-(4-bromophenyl)-3-[2-(phenylcarbonyl)hydrazinylidene]butanamide is an organic compound characterized by its unique structure, which includes a bromophenyl group and a phenylcarbonyl hydrazinylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-N-(4-bromophenyl)-3-[2-(phenylcarbonyl)hydrazinylidene]butanamide typically involves the reaction of 4-bromoaniline with a suitable acylating agent to form the corresponding amide. This intermediate is then subjected to a condensation reaction with a hydrazine derivative to yield the final product. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3E)-N-(4-bromophenyl)-3-[2-(phenylcarbonyl)hydrazinylidene]butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Ammonia or primary amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(3E)-N-(4-bromophenyl)-3-[2-(phenylcarbonyl)hydrazinylidene]butanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3E)-N-(4-bromophenyl)-3-[2-(phenylcarbonyl)hydrazinylidene]butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Properties

Molecular Formula

C17H16BrN3O2

Molecular Weight

374.2 g/mol

IUPAC Name

N-[(E)-[4-(4-bromoanilino)-4-oxobutan-2-ylidene]amino]benzamide

InChI

InChI=1S/C17H16BrN3O2/c1-12(20-21-17(23)13-5-3-2-4-6-13)11-16(22)19-15-9-7-14(18)8-10-15/h2-10H,11H2,1H3,(H,19,22)(H,21,23)/b20-12+

InChI Key

KCAKVSJRKCAEEK-UDWIEESQSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=CC=C1)/CC(=O)NC2=CC=C(C=C2)Br

Canonical SMILES

CC(=NNC(=O)C1=CC=CC=C1)CC(=O)NC2=CC=C(C=C2)Br

Origin of Product

United States

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